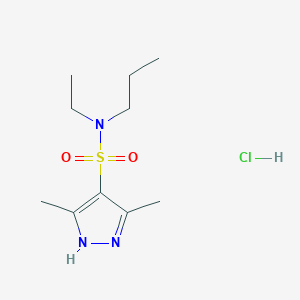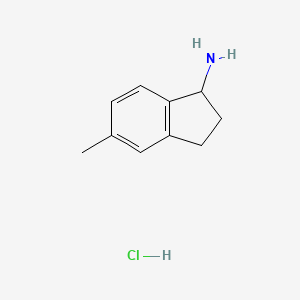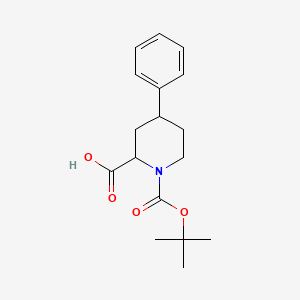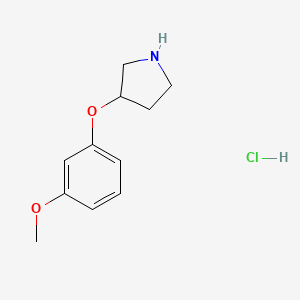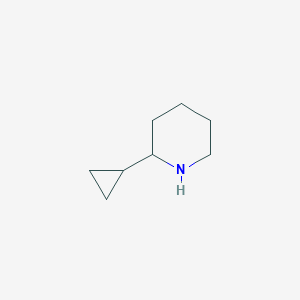
2-Cyclopropylpiperidine
説明
“2-Cyclopropylpiperidine” is a compound with the molecular formula C8H15N . It is a major alkaloid extracted from black pepper (Piper nigrum) . The compound consists of a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpiperidine includes a six-membered ring with five methylene groups and one amine group . The InChI code for the compound is InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 .
Physical And Chemical Properties Analysis
The molecular weight of 2-Cyclopropylpiperidine is 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 125.120449483 g/mol .
科学的研究の応用
1. Neurochemistry and Brain Binding Sites
2-Cyclopropylpiperidine and its derivatives have been studied for their interaction with brain binding sites. In particular, 2-(4-Phenylpiperidino)cyclohexanol (AH5183) has been identified as a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. It binds specifically to rat brain regions associated with cholinergic nerve terminals, indicating its potential relevance in neurochemistry and brain research (Marien, Parsons, & Altar, 1987).
2. Development of Conformationally Restricted Analogues
2-Cyclopropylpiperidine derivatives have been developed as conformationally restricted analogues of histamine. These derivatives are synthesized for exploring bioactive conformations and improving the activity of biologically active compounds. Such research underscores the chemical versatility of cyclopropylpiperidine in drug development (Kazuta, Matsuda, & Shuto, 2002).
3. Synthesis of N-Substituted Derivatives
Research involving the synthesis of new N-substituted 2-amino-1,6-naphthyridine derivatives under microwave irradiation includes the use of cyclopropanamine, showcasing the compound's role in facilitating novel synthetic methods for biomedical screening (Han et al., 2010).
4. Sigma Receptor Ligands
Studies have been conducted on substituted 1-phenyl-2-cyclopropylmethylamines, including their high affinity for sigma receptor subtypes. These compounds, including certain cyclopropylpiperidine derivatives, have been evaluated for their potential in treating various neurological and psychiatric conditions (Prezzavento et al., 2007).
5. Synthesis of Optically Active Compounds
Cyclopropylpiperidine derivatives have been used in the synthesis of optically active compounds, like 2,3-methanopipecolic acid, which have potential applications in pharmaceuticals and organic chemistry (Matsumura et al., 2000).
将来の方向性
Piperidine derivatives, including 2-Cyclopropylpiperidine, have shown promise in pharmaceutical applications, particularly in the field of anticancer research . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
特性
IUPAC Name |
2-cyclopropylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRBIDPWYUYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667098 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpiperidine | |
CAS RN |
383128-00-5 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



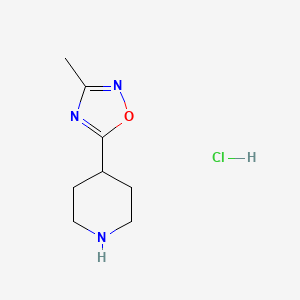
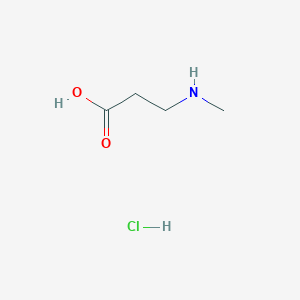
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
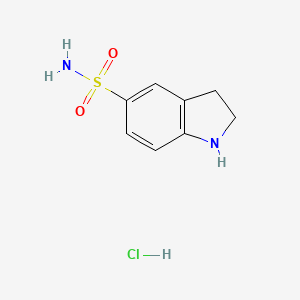
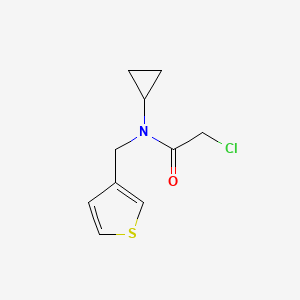
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)
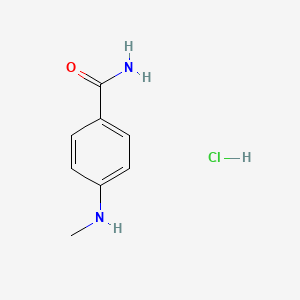
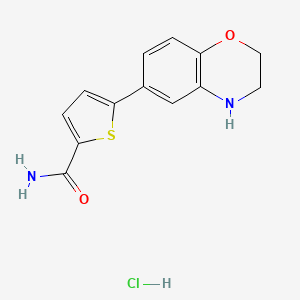
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
